molecular formula C9H19F3O3SSi B022798 (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate CAS No. 103588-79-0

(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate

Cat. No.: B022798
CAS No.: 103588-79-0
M. Wt: 292.39 g/mol
InChI Key: HUCZOYCXPWONIR-UHFFFAOYSA-N
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Description

(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate (CAS 103588-79-0), also known as thexyldimethylsilyl triflate, is a silyl trifluoromethanesulfonate ester with the molecular formula C₉H₁₉F₃O₃SSi and a molecular weight of 292.391 g/mol . The compound features a bulky thexyl group (2,3-dimethylbutan-2-yl) attached to a dimethylsilyl moiety, which is bonded to a triflate (trifluoromethanesulfonyl) group. This steric bulk and the electron-withdrawing triflate group make it a highly reactive reagent in organic synthesis, particularly in silylation reactions and Lewis acid-catalyzed processes .

Key structural attributes:

  • Steric hindrance: The thexyl group provides significant steric bulk, influencing regioselectivity and reaction rates.
  • Electrophilicity: The triflate group is an excellent leaving group due to the stability of the triflate anion.
  • Thermal stability: Silyl triflates are generally more stable than their alkyl triflate counterparts, enabling use in high-temperature reactions .

Properties

IUPAC Name

[2,3-dimethylbutan-2-yl(dimethyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F3O3SSi/c1-7(2)8(3,4)17(5,6)15-16(13,14)9(10,11)12/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCZOYCXPWONIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399113
Record name TDS triflate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103588-79-0
Record name TDS triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylthexylsilyl trifluoromethane-sulfonate
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Preparation Methods

Nucleophilic Substitution with Ethylene Oxide

The most widely documented method involves reacting a tri-substituted silyl triflate precursor with ethylene oxide. This two-step process begins with the synthesis of 2-((2,3-dimethylbutan-2-yl)dimethylsilyloxy)ethanol, followed by triflation.

Step 1: Silylation of Ethylene Oxide
Ethylene oxide reacts with (2,3-dimethylbutan-2-yl)dimethylsilanol in toluene at ambient to slightly elevated temperatures (20–40°C). The reaction is typically conducted under anhydrous conditions with a catalytic base, such as triethylamine, to neutralize liberated protons. The intermediate 2-((2,3-dimethylbutan-2-yl)dimethylsilyloxy)ethanol is isolated via fractional vacuum distillation, achieving purities >95%.

Step 2: Triflation
The alcohol intermediate is treated with trifluoromethanesulfonic anhydride (Tf2_2O) in a mixture of cyclohexane and toluene (1:1 v/v) at 5°C. A hindered amine base, such as N-ethyl-N-isopropylpropan-2-amine, is added to scavenge triflic acid (HTf) formed during the reaction. The product is filtered to remove the insoluble triflate-amine salt and concentrated under reduced pressure, yielding the title compound as a colorless oil.

ParameterOptimal ValueImpact on Yield/Purity
Temperature5°CMinimizes side reactions
Solvent RatioCyclohexane:Toluene 1:1Enhances solubility
Base Equivalents1.05–1.10Neutralizes HTf effectively

Process Optimization and Scalability

Solvent Selection

Toluene emerges as the preferred solvent due to its inertness and ability to dissolve both silanol and triflic anhydride. Patents highlight that mixtures with dimethoxyethane (5–15% v/v) improve reaction kinetics by stabilizing charged intermediates.

Temperature Control

Low temperatures (5–15°C) during triflation suppress oligomerization and hydrolysis. However, the silylation step tolerates broader ranges (0–60°C), with higher temperatures accelerating ethylene oxide ring-opening.

Stoichiometry and Reagent Purity

Using 1.1–1.2 molar equivalents of ethylene oxide relative to silanol ensures complete conversion. Anhydrous conditions are critical, as moisture hydrolyzes the silyl ether intermediate, reducing yields by 15–20%.

Comparative Analysis of Methodologies

Patent WO2012103960A1 vs. EP3109250A1

WO2012103960A1 emphasizes in-situ stabilization by immediate filtration of triflate-amine salts, preventing degradation during storage. In contrast, EP3109250A1 prioritizes solvent blends (toluene/dimethoxyethane) to enhance reactivity in rapamycin derivatization.

AspectWO2012103960A1EP3109250A1
Yield89–92%85–88%
Purity98.5% (HPLC)97.0% (HPLC)
ScalabilityPilot-scale (10 kg)Lab-scale (1–5 g)

Degradation Pathways and Stabilization

The compound degrades via two primary routes:

  • Hydrolysis : Exposure to moisture cleaves the silyl-oxygen bond, forming silanol and triflic acid.

  • Thermal Decomposition : Above 40°C, elimination reactions generate olefins and Si-O-Tf byproducts.

Stabilization strategies include:

  • Storing under inert gas (N2_2/Ar) at -20°C.

  • Adding stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to scavenge free radicals.

Industrial Applications and Case Studies

Synthesis of Everolimus

In the production of everolimus, a rapamycin derivative, (2,3-dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate serves as the key electrophile for C-40 hydroxyl group functionalization. The optimized protocol uses 6 molar equivalents of triflate in toluene/dimethoxyethane (90:10 v/v) at 50°C, achieving 78% isolated yield.

Comparison with Alternative Silyl Triflates

The compound’s branched alkyl groups confer superior steric hindrance compared to linear analogs, reducing unwanted nucleophilic attacks in polyfunctional substrates.

TriflatesRelative ReactivityThermal Stability (°C)
t-Butyldimethylsilyl1.0035
Thexyldimethylsilyl0.8545
(2,3-Dimethylbutan-2-yl)0.7550

Chemical Reactions Analysis

Types of Reactions: (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Protecting Group in Organic Synthesis

One of the primary applications of DdmsOTf is as a protecting group for alcohols. The dimethylsilyl group effectively shields the alcohol functionality from unwanted reactions during multi-step syntheses. This is particularly useful in complex organic syntheses where selective reactions are necessary.

Example Reaction :

ROH+(CH3)2Si(CH3)2OTfROSi(CH3)2(CH3)2+TfOHROH+(CH_3)_2Si(CH_3)_2OTf\rightarrow ROSi(CH_3)_2(CH_3)_2+TfOH

Where ROHROH represents an alcohol and TfOHTfOH is the byproduct trifluoromethanesulfonic acid.

Leaving Group in Substitution Reactions

The triflate group in DdmsOTf acts as an excellent leaving group, facilitating substitution reactions in organic compounds. Its ability to depart easily makes it a valuable reagent in various synthetic pathways.

Applications in Polymer Chemistry

DdmsOTf has been explored for its potential use in synthesizing siloxane-based polymers, particularly those containing azo moieties. These polymers can exhibit photo-responsive and liquid crystalline properties, making them suitable for advanced materials applications such as sensors and displays .

Case Study 1: Siloxane Polymers

Research has demonstrated the utility of DdmsOTf in synthesizing siloxane polymers that incorporate azo groups through click chemistry. These polymers exhibit unique properties that can be tuned for specific applications, including photonic devices .

Case Study 2: Organic Synthesis

In a study focused on multi-step organic synthesis, DdmsOTf was utilized to protect alcohol groups during the formation of complex molecular architectures. This approach allowed chemists to achieve high yields and selectivity while minimizing side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, the compound is compared with structurally related trifluoromethanesulfonates and silylating agents. Key parameters include reactivity , steric effects , leaving group ability , and applications (Table 1).

Table 1: Comparative Analysis of (2,3-Dimethylbutan-2-yl)dimethylsilyl Trifluoromethanesulfonate and Analogues

Compound Name Molecular Weight Key Structural Features Reactivity (Leaving Group) Steric Hindrance Primary Applications
Thexyldimethylsilyl triflate 292.39 Bulky thexyl group, triflate leaving group High Very High Asymmetric catalysis, silylation
Methyl trifluoromethanesulfonate 164.11 Small methyl group, triflate leaving group Very High Low Methylation, alkylation
Ethyl trifluoromethanesulfonate 178.14 Ethyl group, triflate leaving group High Moderate Ethylation, nucleophilic substitution
2,2,2-Trifluoroethyl tosylate 254.23 Tosylate leaving group, trifluoroethyl group Moderate Moderate Alkylation (less reactive than triflates)

Reactivity and Leaving Group Ability

  • Thexyldimethylsilyl triflate : The triflate group’s strong electron-withdrawing nature stabilizes the transition state in substitution reactions, making it superior to tosylates (e.g., 2,2,2-trifluoroethyl tosylate) . However, its steric bulk reduces reactivity compared to smaller triflates like methyl triflate , which is highly electrophilic but less selective .
  • Methyl triflate: Exhibits rapid alkylation under microwave conditions (150°C, 10–15 min) but suffers from non-selective O/S alkylation (5:1 ratio) .

Steric Effects

  • The thexyl group in thexyldimethylsilyl triflate imposes significant steric hindrance, making it ideal for chemodivergent reactions where selectivity is critical. For example, it is used in enantioselective radical processes to stabilize chiral intermediates .
  • In contrast, smaller silyl triflates (e.g., trimethylsilyl triflate) lack steric bulk, leading to faster but less selective reactions .

Thermal and Chemical Stability

  • Silyl triflates like thexyldimethylsilyl triflate are thermally stable under microwave-assisted conditions (up to 150°C), unlike alkyl triflates, which may decompose .
  • Methyl triflate is highly volatile and toxic (H314 hazard), requiring stringent safety measures .

Research Findings and Case Studies

  • Microwave-Assisted Alkylation : Methyl triflate achieved 85% yield in O-alkylation of pyridine derivatives but required cesium carbonate as a base . Thexyldimethylsilyl triflate, however, enables silylation without bases due to its inherent electrophilicity .
  • Enantioselective Catalysis : Thexyldimethylsilyl triflate was critical in synthesizing a chiral pyrrolidine catalyst (Figure 3.27 in ), where steric bulk enhanced enantioselectivity by >90% .

Biological Activity

(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate, often referred to as TDSOTf, is a silylation reagent widely used in organic synthesis. Its unique structure and properties make it a valuable tool in the field of synthetic organic chemistry, particularly for the protection and derivatization of alcohols and other functional groups. This article delves into its biological activity, chemical properties, applications, and relevant research findings.

  • Molecular Formula : C₉H₁₉F₃O₃SSi
  • Molecular Weight : 292.39 g/mol
  • Density : 1.16 g/mL at 20 °C
  • Boiling Point : 53-54 °C (0.6 mmHg)
  • Flash Point : 85 °C
  • Solubility : Soluble in CH₂Cl₂, CHCl₃, diethyl ether, THF (can cause ring opening), DMF; reacts with alcohols and water .

The mechanism by which TDSOTf exerts its effects primarily involves the introduction of bulky silyl groups to substrates, thereby modifying their reactivity and selectivity in subsequent reactions. This property is particularly useful in protecting sensitive functional groups during multi-step syntheses.

Applications in Research

TDSOTf has been utilized in various synthetic pathways, including:

  • Silylation of Alcohols : Protecting alcohols from oxidation or other reactions.
  • Activation of Electrophiles : Enhancing the electrophilicity of substrates for nucleophilic attack.

Case Studies

  • Silylation Reactions : In a study focusing on the synthesis of complex organic molecules, TDSOTf was employed to protect hydroxyl groups during multi-step synthetic routes. The resulting silylated intermediates showed improved stability and reactivity .
  • Electrophilic Activation : Research demonstrated that TDSOTf effectively activates electrophiles for nucleophilic substitution reactions. This property was exploited in synthesizing various biologically active compounds .

Comparison with Other Silylation Agents

The following table compares TDSOTf with other common silylation reagents:

ReagentMolecular FormulaMolecular WeightBoiling Point (°C)Application
This compoundC₉H₁₉F₃O₃SSi292.39 g/mol53-54Silylation of alcohols
tert-Butyldimethylsilyl trifluoromethanesulfonateC₇H₁₅F₃O₃SSi264.34 g/mol65-67Protecting groups in organic synthesis
Trimethylsilyl trifluoromethanesulfonateC₆H₁₅F₃O₃SSi250.31 g/mol60General silylation

Safety and Handling

TDSOTf is classified as corrosive and should be handled with care. Proper personal protective equipment (PPE) should be worn when handling this compound to avoid skin and eye contact.

Q & A

Q. How can researchers design orthogonal protection schemes using this reagent alongside other silylating agents?

  • Strategy : Pair with less bulky triflates (e.g., TMSOTf) for sequential protection. The bulkier (2,3-dimethylbutan-2-yl)dimethylsilyl group resists cleavage under mild acidic conditions (e.g., 1% TFA), enabling selective deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate

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